Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate
Description
Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate is a synthetic azo dye characterized by two azo (–N=N–) groups and a benzenesulphonate backbone. Its IUPAC name reflects the presence of a 4-ethoxyphenyl group attached to the first azo linkage and a 1-naphthyl group on the second azo bond. The compound is registered under CAS number 1734-79-8 and is structurally related to dyes used in textiles, cosmetics, and industrial applications . Azo dyes like this are known for their vibrant colors and stability, though their environmental and health impacts are subjects of regulatory scrutiny.
Properties
IUPAC Name |
sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S.Na/c1-2-32-19-12-10-17(11-13-19)25-27-23-14-15-24(22-9-4-3-8-21(22)23)28-26-18-6-5-7-20(16-18)33(29,30)31;/h3-16H,2H2,1H3,(H,29,30,31);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDFSDLKHVWLD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N4NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888186 | |
| Record name | C.I. Acid Orange 127 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72765-52-7 | |
| Record name | Benzenesulfonic acid, 3-(2-(4-(2-(4-ethoxyphenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072765527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-[2-[4-[2-(4-ethoxyphenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Orange 127 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
First Diazotization: Formation of the Primary Azo Bond
The initial step involves diazotizing 4-ethoxyaniline in an acidic aqueous medium. The amine group is converted to a diazonium salt using sodium nitrite (NaNO₂) under低温 conditions (0–5°C). The diazonium salt is then coupled with 1-naphthol to form the mono-azo intermediate, 4-[(4-ethoxyphenyl)azo]-1-naphthol.
Second Diazotization and Sulfonation
The mono-azo intermediate undergoes sulfonation to introduce the benzenesulfonate group. This is achieved by reacting the intermediate with sulfonic acid derivatives under controlled pH (6–7). The sulfonated product is then subjected to a second diazotization using NaNO₂ and HCl, forming a diazonium salt capable of coupling with a secondary aromatic component, typically benzene derivatives.
Limitations of Aqueous-Phase Synthesis
Traditional aqueous methods often face challenges, including diazonium salt instability and side reactions. Hydrolysis of diazonium groups at elevated temperatures or in prolonged reactions can reduce yields. Furthermore, the hydrophilic nature of sulfonate groups complicates isolation, necessitating salting-out techniques with potassium chloride or sodium chloride.
Modern Synthesis Techniques
Two-Step Condensation and Coupling (Patent CN106009769A)
A patented method optimizes solubility and stability by integrating condensation and coupling stages:
Step 1: Condensation with Cyanuric Chloride
N-methyl J acid (a naphthol derivative) is dissolved in a 30% NaOH solution and condensed with cyanuric chloride (C₃Cl₃N₃) at pH 6–7. This forms a chloro-triazine intermediate, enhancing reactivity for subsequent coupling:
Reaction conditions: 4 hours at 25–30°C.
Step 2: Diazotization and Coupling
Sulfo Tobias Acid (2-naphthylamine-1-sulfonic acid) or K acid (8-amino-1-naphthol-5-sulfonic acid) is diazotized using 30% HCl and NaNO₂ at 10–15°C. The diazonium salt is coupled with the chloro-triazine intermediate at pH 7–8, forming a mono-azo compound. A second condensation with diglycolamine, ethanolamine, or morpholine introduces the final azo bond, yielding the target compound.
Key Data from Patent CN106009769A
Hydrophobic Solvent-Mediated Synthesis (Patent US3900459A)
To address diazonium instability, this method employs hydrophobic solvents (e.g., toluene) instead of water:
Diazotization in Organic Media
4-ethoxyaniline is diazotized in toluene using isoamyl nitrite, avoiding aqueous decomposition. The hydrophobic environment stabilizes the diazonium salt, enabling room-temperature reactions:
Coupling with Sulfonated Naphthols
The diazonium solution is mixed with a sulfonated naphthol derivative (e.g., 1-naphthol-4-sulfonic acid) dissolved in toluene. Coupling proceeds at 20–25°C, yielding a crystalline product with enhanced purity.
Advantages Over Aqueous Methods
-
Higher crystallinity (reducing amorphous byproducts).
-
No need for低温 conditions.
Factors Influencing Synthesis Efficiency
pH Control
Optimal coupling occurs at neutral to slightly alkaline conditions (pH 7–8). Acidic media (pH <6) risk premature diazonium decomposition, while alkaline conditions (pH >9) deprotonate coupling agents, slowing reactivity.
Temperature and Reaction Time
Solvent Selection
Purification and Isolation Techniques
Membrane Filtration (Patent CN106009769A)
Post-synthesis, the crude product is dissolved and sequentially filtered:
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonic acids, and nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various products.
Mechanism of Action
The mechanism of action of Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, making the compound useful in various applications. The compound can also form stable complexes with metal ions, which is useful in analytical chemistry.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects :
- The ethoxy group in the target compound improves resistance to photodegradation compared to hydroxylated analogs like the 4-hydroxyphenyl variant . However, hydroxyl groups (e.g., in Acid Orange 7) increase water solubility and aerobic biodegradability, as observed in bioreactor studies .
- Methyl groups (e.g., in the 2-ethoxy-5-methylphenyl variant) enhance molecular stability and dye affinity for synthetic fibers .
Solubility and Environmental Impact :
- Compounds with hydroxyl or sulphonate groups (e.g., Acid Orange 24) exhibit higher aqueous solubility, making them suitable for cosmetics but posing challenges in wastewater treatment .
- The ethoxy substituent in the target compound may reduce biodegradability due to its hydrophobic nature, necessitating advanced oxidation processes for degradation .
Regulatory Status :
Research Findings
- Biodegradation : Aerobic degradation studies on Acid Orange 7 (hydroxynaphthyl) show 60–70% decolorization within 72 hours, whereas ethoxy-substituted analogs like the target compound exhibit <30% degradation under similar conditions .
- Synthetic Pathways : The target compound’s synthesis involves diazotization and coupling reactions, akin to other azo dyes. However, the ethoxy group requires protective strategies to prevent side reactions during synthesis .
Biological Activity
Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate, commonly known as Acid Orange 127 (C.I. 26502), is a synthetic azo dye with various applications in the textile and cosmetic industries. This compound has garnered attention not only for its coloring properties but also for its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity, and therapeutic potential.
- Molecular Formula : C24H21N4NaO4S
- Molecular Weight : 484.51 g/mol
- CAS Number : 72765-52-7
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that azo dyes can disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves the generation of reactive oxygen species (ROS) upon exposure to light, which can damage cellular components and inhibit growth .
Cytotoxicity and Genotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. It has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent. However, the genotoxicity of azo dyes, including this compound, raises concerns regarding their safety in consumer products . In vitro studies revealed that at higher concentrations, it could lead to DNA strand breaks and chromosomal aberrations in human lymphocytes .
Study on Anticancer Properties
A case study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic purposes .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 60 |
| 100 | 30 |
Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound]. In vivo studies on rodents indicated that high doses could lead to liver and kidney damage, emphasizing the need for careful regulation in its use .
Therapeutic Potential
Given its biological activity, this compound holds promise as a lead compound for developing new therapeutic agents. Its ability to induce apoptosis in cancer cells suggests potential applications in oncology, particularly in combination therapies where it could enhance the efficacy of existing treatments.
Q & A
Q. What are the standard synthetic routes for Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate?
- Methodological Answer : The synthesis typically involves sequential diazotization and coupling reactions. First, 4-ethoxyaniline is diazotized using nitrous acid (HNO₂) in acidic conditions (HCl), generating a diazonium salt. This intermediate is coupled with 1-naphthylamine under controlled pH (8–10) to form the first azo bond. A second diazotization and coupling step introduces the benzenesulphonate moiety. Purification is achieved via recrystallization or column chromatography .
Q. How is the structural integrity of this compound verified after synthesis?
- Methodological Answer : Characterization employs:
- UV-Vis spectroscopy : Confirms π→π* transitions of the azo groups (λₐᵦs ~400–500 nm).
- FT-IR : Identifies sulfonate (-SO₃⁻) stretches (~1030–1200 cm⁻¹) and azo (-N=N-) vibrations (~1400–1600 cm⁻¹).
- NMR (¹H/¹³C) : Resolves aromatic proton environments and substituent effects (e.g., ethoxy group at δ ~1.3–1.5 ppm for -OCH₂CH₃) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Dye chemistry : Used as a model azo compound to study electronic transitions and solvatochromism.
- Environmental studies : Investigated for photodegradation kinetics under UV/visible light to assess ecological persistence .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy group) influence the compound’s photostability?
- Methodological Answer : The electron-donating ethoxy group increases electron density on the aromatic ring, altering photodegradation pathways. Accelerated aging experiments using UV chambers (e.g., 365 nm) coupled with HPLC-MS analysis quantify degradation products. Comparative studies with analogs (e.g., methyl or nitro substituents) reveal substituent-dependent half-lives .
Q. What analytical challenges arise in detecting trace quantities of this compound in environmental matrices?
- Methodological Answer :
- Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (pH 2–3) improves recovery rates.
- Detection : LC-MS/MS (MRM mode) with negative ionization achieves limits of detection (LOD) <1 ng/L. Matrix effects (e.g., humic acids) require isotope dilution (e.g., deuterated internal standards) for quantification .
Q. Can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
